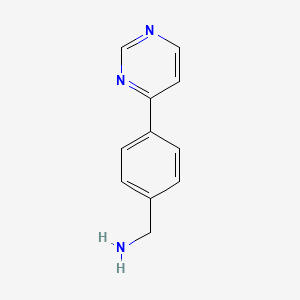
(4-(Pyrimidin-4-yl)phenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Pirimidin-4-il)fenil)metanamina es un compuesto orgánico que presenta un anillo de pirimidina unido a un grupo fenilo, el cual se conecta a su vez a un grupo metanamina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de (4-(Pirimidin-4-il)fenil)metanamina típicamente implica la reacción de 4-bromopirimidina con 4-aminobencilamina bajo condiciones específicas. La reacción generalmente se lleva a cabo en presencia de un catalizador de paladio y una base, como el carbonato de potasio, en un solvente como la dimetilformamida. La mezcla de reacción se calienta para facilitar la reacción de acoplamiento, lo que resulta en la formación de (4-(Pirimidin-4-il)fenil)metanamina .
Métodos de producción industrial: La producción industrial de (4-(Pirimidin-4-il)fenil)metanamina puede involucrar rutas sintéticas similares, pero a una escala mayor. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza del compuesto. Además, se emplean técnicas de purificación, como la recristalización y la cromatografía, para obtener el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones: (4-(Pirimidin-4-il)fenil)metanamina experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los correspondientes N-óxidos.
Reducción: Las reacciones de reducción pueden convertir el anillo de pirimidina en derivados dihidropirimidínicos.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleófila, lo que lleva a la formación de varios derivados.
Reactivos y condiciones comunes:
Oxidación: Reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico se utilizan comúnmente.
Reducción: La hidrogenación catalítica utilizando paladio sobre carbón es un método típico.
Sustitución: Se utilizan reactivos como los haluros de alquilo o los cloruros de acilo en condiciones básicas.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen N-óxidos, derivados dihidropirimidínicos y varias aminas sustituidas.
4. Aplicaciones en investigación científica
(4-(Pirimidin-4-il)fenil)metanamina tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia el compuesto por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como intermedio farmacéutico en el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas
Aplicaciones Científicas De Investigación
(4-(Pyrimidin-4-yl)phenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
El mecanismo de acción de (4-(Pirimidin-4-il)fenil)metanamina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas involucradas en procesos celulares, lo que lleva a efectos terapéuticos. Las vías y los objetivos exactos dependen de la aplicación específica y la estructura de los derivados formados .
Compuestos similares:
- (4-(Pirimidin-2-il)fenil)metanamina
- (4-(Piridin-4-il)fenil)metanamina
- (4-(Pirimidin-5-il)fenil)metanamina
Comparación: (4-(Pirimidin-4-il)fenil)metanamina es única debido a la posición del anillo de pirimidina, lo que influye en su reactividad e interacción con los objetivos biológicos. En comparación con (4-(Pirimidin-2-il)fenil)metanamina, la sustitución en la posición 4 puede resultar en diferentes afinidades de unión y actividades biológicas.
Comparación Con Compuestos Similares
- (4-(Pyrimidin-2-yl)phenyl)methanamine
- (4-(Pyridin-4-yl)phenyl)methanamine
- (4-(Pyrimidin-5-yl)phenyl)methanamine
Comparison: (4-(Pyrimidin-4-yl)phenyl)methanamine is unique due to the position of the pyrimidine ring, which influences its reactivity and interaction with biological targets. Compared to (4-(Pyrimidin-2-yl)phenyl)methanamine, the 4-position substitution may result in different binding affinities and biological activities.
Propiedades
Número CAS |
885466-46-6 |
|---|---|
Fórmula molecular |
C11H11N3 |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
(4-pyrimidin-4-ylphenyl)methanamine |
InChI |
InChI=1S/C11H11N3/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-14-11/h1-6,8H,7,12H2 |
Clave InChI |
JZGQBVBIWJNQQL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN)C2=NC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-tBoc-amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Bn Ester](/img/structure/B12284671.png)
![N-[4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B12284688.png)

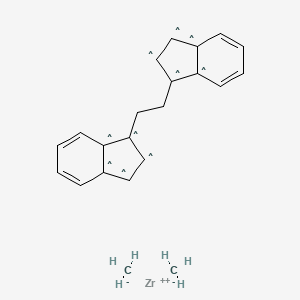
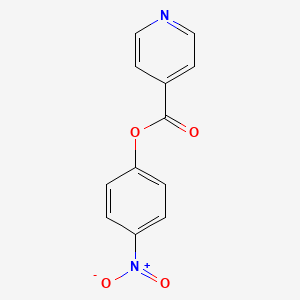
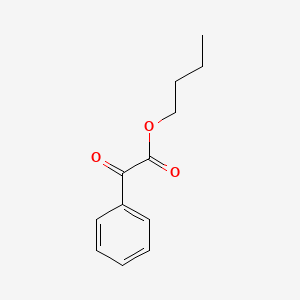
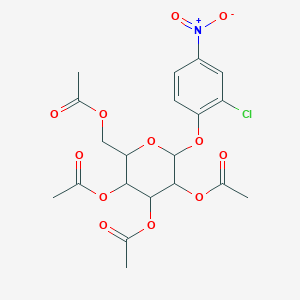

![9-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one;dihydrochloride](/img/structure/B12284723.png)
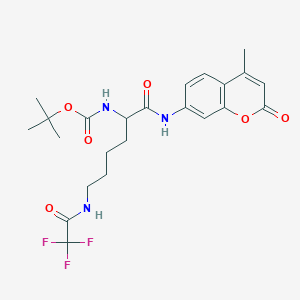

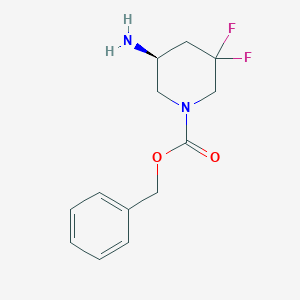
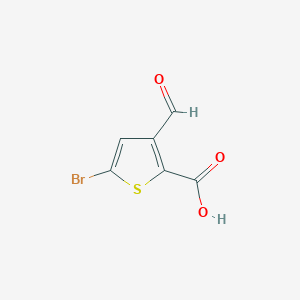
![N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12284764.png)
